molecular formula C23H31NO2 B12367333 Icmt-IN-6

Icmt-IN-6

Cat. No.: B12367333
M. Wt: 353.5 g/mol
InChI Key: OWMWQYJSCGDQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icmt-IN-6 is a highly selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the field of cancer therapy, due to its ability to inhibit the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Icmt-IN-6, also known as compound 29, is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and catalysts to achieve the desired molecular structure. The specific details of the synthetic route and reaction conditions are proprietary and not publicly available .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. The production methods are typically kept confidential by the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Icmt-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of ICMT in various biochemical pathways.

    Biology: Helps in understanding the post-translational modification of proteins and their functions.

    Medicine: Shows potential as a therapeutic agent in cancer treatment by inhibiting the proliferation of cancer cells.

    Industry: Used in the development of new drugs targeting ICMT-related pathways .

Mechanism of Action

Icmt-IN-6 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the carboxyl methylation of isoprenylated proteins, which is crucial for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of these proteins, leading to the mislocalization and inactivation of key signaling molecules such as Ras. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Icmt-IN-6

This compound stands out due to its high selectivity and potency as an ICMT inhibitor. Its unique molecular structure allows for effective inhibition of ICMT at low concentrations, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxy-4-methylaniline

InChI

InChI=1S/C23H31NO2/c1-18-10-11-20(16-21(18)25-4)24-14-12-23(19-8-6-5-7-9-19)13-15-26-22(2,3)17-23/h5-11,16,24H,12-15,17H2,1-4H3

InChI Key

OWMWQYJSCGDQNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.